(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate
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Overview
Description
The compound (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrrolidinone core, a phenyl group, and a fluoro-methoxyphenyl moiety, making it a unique structure for studying its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate typically involves multi-step organic reactions. The starting materials often include pyrrolidinone derivatives and fluoro-methoxyphenyl compounds. The key steps in the synthesis may involve:
Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.
Formation of the Fluoro-Methoxyphenyl Moiety: This can be introduced through nucleophilic substitution reactions.
Final Coupling Reaction: The final step involves coupling the pyrrolidinone core with the fluoro-methoxyphenyl moiety under specific reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-phenoxyacetohydrazide
- Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate
Uniqueness
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate: is unique due to its combination of a pyrrolidinone core with a fluoro-methoxyphenyl moiety. This unique structure may confer specific chemical and biological properties that are distinct from other similar compounds .
Properties
IUPAC Name |
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-12(13-8-9-16(28-2)15(21)10-13)23-24-20(22)29-17-11-18(26)25(19(17)27)14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3,(H2,22,24)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXZEZZDURWWBY-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=CC=C2)/C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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